Home > Products > Screening Compounds P10136 > 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide - 941888-58-0

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Catalog Number: EVT-2889386
CAS Number: 941888-58-0
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as LAH-1, is a synthetic small molecule that has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase. [] The c-Met pathway is involved in various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is implicated in multiple human cancers. LAH-1 is a promising candidate for the treatment of non-small cell lung cancer due to its specific targeting of the c-Met pathway. []

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a metabolite of the drug levosimendan. It demonstrates significant hemodynamic activity, even at sub-therapeutic concentrations. Similar to levosimendan, OR-1896 produces direct inotropic effects, increasing cardiac contractility, and causes direct relaxation of the peripheral vasculature. [, ] These effects are achieved through the activation of ATP-sensitive potassium channels (KATP) and large conductance Ca2+-activated K+ channels (BKCa). [, ] While OR-1896 is less potent than dobutamine in increasing dP/dt, a measure of cardiac contractility, it is more potent than milrinone. [, ] Interestingly, OR-1896 is more potent than levosimendan itself in reducing blood pressure and peripheral resistance. [, ]

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

Compound Description: OR-1855 is another metabolite of levosimendan. It is rapidly metabolized to OR-1896 in rats, leading to the assumption that its observed effects are primarily mediated by OR-1896. [, ] Unlike levosimendan and OR-1896, OR-1855 does not elicit significant direct inotropic effects in rats. [, ]

(R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl)phenyl)hydrazono)-2-cyanoacetic acid (DP-1)

Compound Description: DP-1 is a novel degradation product of levosimendan, specifically observed under acidic conditions. [] It is characterized by a molecular formula of C14H14N4O4. []

(R,E)-2-amino-N'-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoacetohydrazonoyl cyanide (DP-2)

Compound Description: DP-2 is another degradation product of levosimendan, observed under both basic and peroxide conditions. It arises from the conversion of a cyano group to an amide group. []

(R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (DP-3)

Compound Description: DP-3 is a degradation product of levosimendan formed by the cleavage of the aryl nitrogen bond of the benzene-substituted dicyano hydrazine moiety. [] This degradation is observed under both basic and peroxide conditions. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule was identified through in silico docking as a potential antagonist of constitutively active Gsα, particularly the R201H mutant responsible for McCune-Albright Syndrome. [, , ] In HEK cells expressing this mutant, the compound significantly reduced cAMP levels in a dose-dependent manner without affecting basal cAMP levels in cells with wild-type Gsα. [, , ]

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule was also identified through in silico docking as a potential antagonist of the constitutively active Gsα R201H mutant. [, , ] Similar to the previous compound, it significantly reduced cAMP levels in HEK cells expressing the mutant without affecting those with wild-type Gsα. [, , ]

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound exhibits anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It demonstrates broad neutralizing activity against group M HIV-1 isolates. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4-methylphenyl)acetamide (7)

Compound Description: This compound, identified through a virtual screen targeting the PI(4,5)P2 binding pocket of HIV-1 MA protein, displays potent anti-HIV-1 activity. [] It competes with PI(4,5)P2 for MA binding, leading to decreased virus production. [] Mutations within the PI(4,5)P2 binding site of MA diminish the antiviral effect of this compound. [] Similar to the previous compound, it exhibits broad neutralizing activity against group M HIV-1 isolates. []

Overview

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C19H20FN5O2C_{19}H_{20}FN_{5}O_{2}, and it has a molecular weight of approximately 369.4 g/mol. The compound is characterized by the presence of a fluorophenyl group and a dihydropyridazine moiety, which contribute to its biological activity and research applications.

Source

The compound is cataloged in various chemical databases, including PubChem, which provides detailed information about its structure, properties, and potential applications in scientific research .

Classification

This compound falls under the category of acetamides and is classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings. It may also be categorized as a pharmaceutical intermediate due to its relevance in drug development.

Synthesis Analysis

Methods

The synthesis of 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can be achieved through multi-step reactions involving various reagents. A typical synthetic route involves the following steps:

  1. Preparation of Precursor: A mixture containing 3-benzylidene-4-oxopentanoic acid derivative and hydrazine hydrate is refluxed in ethanol to form a pyridazine precursor.
  2. Formation of Target Compound: The pyridazine derivative is then reacted with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of potassium bicarbonate and benzyltributylammonium bromide as a phase transfer catalyst.
  3. Isolation and Purification: After stirring at room temperature for 24 hours, the reaction mixture is filtered, and the product is purified through recrystallization from acetone .
Molecular Structure Analysis

Structure

The molecular structure of 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide features several key functional groups:

  • Fluorophenyl Group: Contributes to the lipophilicity and biological activity.
  • Dihydropyridazine Ring: Provides structural rigidity and potential interaction sites for biological targets.

Data

The compound's structural data includes:

  • InChI: InChI=1S/C19H20FN5O2/c1-3-4-15-11-18(27)23-19(21-15)25-16(9-12(2)24-25)22-17(26)10-13-5-7-14(20)8-6-13/h5-9,11H,3-4,10H2,1-2H3,(H,22,26)(H,21,23,27).

This data can be used for computational modeling and predicting interactions with biological targets.

Chemical Reactions Analysis

Reactions

The primary reactions involving this compound include nucleophilic substitutions where the dihydropyridazine moiety acts as a nucleophile towards electrophilic centers on other molecules. The fluorine atom in the fluorophenyl group may also participate in electrophilic aromatic substitution reactions.

Technical Details

Reactions are typically monitored using Thin Layer Chromatography (TLC), allowing for real-time observation of product formation and purification processes .

Mechanism of Action

Process

The mechanism of action for 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide may involve several pathways depending on its target biological systems:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Interaction: It could interact with various receptors leading to physiological responses.

Data

Further studies are required to elucidate its precise mechanism of action through pharmacological assays and molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically presented as colorless crystals after purification.

Chemical Properties

Key chemical properties involve:

  • Solubility: The solubility profile in various solvents can determine its usability in formulations.

Relevant data can be obtained from experimental studies focusing on solubility and stability under different conditions .

Applications

Scientific Uses

The compound has potential applications in:

  1. Medicinal Chemistry: As an intermediate in synthesizing novel pharmaceuticals targeting various diseases.
  2. Biological Research: Investigating mechanisms of action related to its structural features.

Research into this compound could lead to advancements in drug development strategies targeting specific biological pathways or diseases .

Properties

CAS Number

941888-58-0

Product Name

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

IUPAC Name

2-(4-fluorophenyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide

Molecular Formula

C19H16FN3O2

Molecular Weight

337.354

InChI

InChI=1S/C19H16FN3O2/c1-23-19(25)10-9-17(22-23)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)

InChI Key

PHTWIJUFZUWXRW-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.